N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a 2,5-dimethoxyphenyl group, an oxadiazole ring, and a pyrrolidin-1-ylsulfonyl group attached to a benzamide backbone. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the 2,5-dimethoxyphenyl group and the pyrrolidin-1-ylsulfonyl group. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction parameters to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in structurally modified analogs with potentially different properties.
Scientific Research Applications
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide: This compound features a morpholine group instead of a pyrrolidine group, which may alter its chemical and biological properties.
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: The presence of a piperidine group can influence the compound’s reactivity and interactions with biological targets. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-29-15-7-10-18(30-2)17(13-15)20-23-24-21(31-20)22-19(26)14-5-8-16(9-6-14)32(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJZQNJPAUYPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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